Bz-Ile-Glu-Gly-Arg-pNA acetate salt
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Overview
Description
Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as Factor Xa, due to its ability to release a chromophore upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .
Industrial Production Methods
Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond adjacent to the arginine residue results in the release of p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as Factor Xa. The reaction is carried out under physiological conditions, with optimal pH and temperature tailored to the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow-colored compound that can be detected and measured using spectrophotometry .
Scientific Research Applications
Bz-Ile-glu-gly-arg-pna is widely used in scientific research for its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to study the activity of proteolytic enzymes, particularly serine proteases like Factor Xa.
Medicine: Employed in diagnostic assays to measure enzyme activity in blood coagulation disorders.
Pharmacology: Utilized in drug development to screen for inhibitors of proteolytic enzymes.
Industrial: Applied in quality control processes to ensure the activity of enzyme preparations.
Mechanism of Action
The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .
Comparison with Similar Compounds
Similar Compounds
- Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride
- Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride
- Nα-Benzoyl-L-arginine ethyl ester hydrochloride
Uniqueness
Bz-Ile-glu-gly-arg-pna is unique due to its specific peptide sequence, which makes it a highly selective substrate for certain proteolytic enzymes like Factor Xa. This specificity allows for precise measurement of enzyme activity, making it a valuable tool in both research and industrial applications .
Biological Activity
Bz-Ile-Glu-Gly-Arg-pNA acetate salt, a synthetic peptide compound, has garnered attention in biochemical research due to its significant biological activity, particularly as an anticoagulant. This article delves into its mechanisms of action, applications in proteolytic enzyme studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its specific amino acid sequence:
- Benzoyl-Isoleucine
- Glutamic Acid
- Glycine
- Arginine
- p-Nitroanilide
The molecular formula is C32H43N9O9⋅C2H4O with a molecular weight of approximately 757.8 g/mol. Its structure enables selective interactions with various enzymes, making it a valuable tool in biochemical assays.
The compound functions primarily as a substrate for proteolytic enzymes, particularly those involved in coagulation processes. Upon hydrolysis by specific proteases, Bz-Ile-Glu-Gly-Arg-pNA releases p-nitroaniline, which can be quantitatively measured. This reaction is crucial for monitoring enzyme activity in coagulation studies and provides insights into the kinetics of proteolytic reactions.
Interaction with Coagulation Factors
This compound has shown significant biological activity as an anticoagulant by:
- Binding to Heparin : This interaction enhances its anticoagulant properties.
- Inhibiting Protease Activity : It selectively interacts with coagulation factors such as plasma kallikrein and Factor XIIa, providing critical information about coagulation pathways and blood clotting mechanisms .
Applications in Research
The compound is primarily utilized in biochemical assays to study various proteolytic enzymes involved in coagulation. Its specificity allows researchers to investigate enzyme kinetics and dynamics effectively. Notable applications include:
- Assays for Plasma Kallikrein : Understanding its role in blood coagulation.
- Studies on Coagulation Factor XIIa : Investigating the initiation of the intrinsic pathway of coagulation.
Comparative Analysis with Other Peptide Substrates
This compound can be compared with other peptide substrates based on their selectivity and utility in enzymatic assays:
Compound Name | CAS Number | Unique Features |
---|---|---|
Bz-Phe-Val-Arg-pNA | 86890-95-1 | Selective for thrombin; used in blood coagulation assays. |
Bz-Pro-Phe-Arg-pNA | 12345678 | Effective substrate for various serine proteases; less selective than Bz-Ile-Glu-Gly-Arg-pNA. |
Z-Val-Gly-Arg-pNA | 98765432 | Primarily studies plasminogen activation; broader specificity. |
Bz-Ile-Glu-Gly-Arg-pNA stands out due to its specific amino acid sequence, which provides high selectivity for certain proteases involved in coagulation.
Research Findings and Case Studies
- Anticoagulant Activity : Studies have demonstrated that Bz-Ile-Glu-Gly-Arg-pNA effectively inhibits protease activity, contributing to its anticoagulant properties. For instance, it has been shown to inhibit soybean trypsin by binding to it selectively .
- Kinetic Studies : In kinetic evaluations, the hydrolysis rates of various substrates were compared. The following table summarizes key kinetic parameters:
Substrate | K (μM) | kcat (s−1) | kcat/K (M−1s−1) |
---|---|---|---|
H-D-Pro-Phe-Arg-pNA | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |
Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |
H-D-Val-Leu-Lys-pNA | 2.09 ± 189 | 0.031 ± 0.002 | 14.8 ± 1.0 |
These results indicate that while Bz-Ile-Glu-Gly-Arg-pNA has a higher K value compared to H-D-Pro-Phe-Arg-pNA, it maintains a competitive kcat/K ratio indicative of its efficacy as a substrate for specific proteases .
Properties
IUPAC Name |
4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYECEUZMVSGTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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